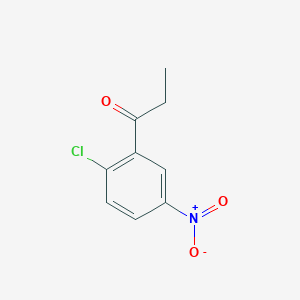

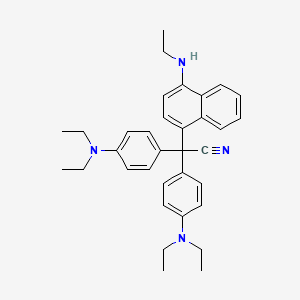

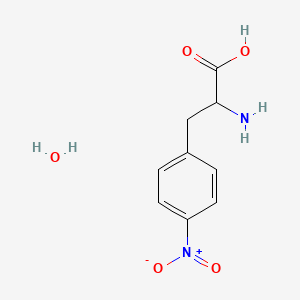

![molecular formula C12H14N2O5 B1645518 2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid CAS No. 886361-67-7](/img/structure/B1645518.png)

2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid

Overview

Description

4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .

Synthesis Analysis

4-Methoxyphenylacetic acid can be synthesized by the esterification of dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .Molecular Structure Analysis

The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . Its average mass is 166.174 Da and its monoisotopic mass is 166.062988 Da .Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical and Chemical Properties Analysis

4-Methoxyphenylacetic acid appears as pale yellow or off-white colored flakes . It does not react rapidly with air or water . It may decompose upon heating to produce corrosive and/or toxic fumes .Scientific Research Applications

Aldose Reductase Inhibition for Visual Impairment Prevention

One notable application involves the inhibition of aldose reductase, an enzyme implicated in diabetic complications, including cataracts. A study by La Motta et al. (2008) synthesized derivatives, including 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, demonstrating potent topical activity in preventing cataract development in a rat model of severe galactosemia when administered as eye drops. This research underlines the potential of such compounds in treating or preventing vision impairments related to diabetes La Motta et al., 2008.

Anticancer Activity

The compound and its derivatives have been evaluated for anticancer properties. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and tested them against various cancer cell lines, identifying compounds with moderate activity against breast cancer cells. This indicates a potential avenue for developing new anticancer agents Salahuddin et al., 2014.

Antimicrobial and Antibacterial Effects

Research has also focused on the antimicrobial and antibacterial efficacy of 1,3,4-oxadiazole derivatives. For instance, compounds synthesized from phenyl acetic acid derivatives demonstrated significant activity against Salmonella typhi, suggesting potential use in treating bacterial infections Salama, 2020.

Anti-inflammatory and Analgesic Properties

Further investigations have revealed the anti-inflammatory and analgesic potential of these derivatives. A study by Amir et al. (2008) synthesized and evaluated 1,3,4-oxadiazole and 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid, showing promising anti-inflammatory activity in animal models Amir et al., 2008.

Antidiabetic Screening

The antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides was evaluated using an α-amylase inhibition assay, indicating a possible role in managing diabetes Lalpara et al., 2021.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of 4-Methoxyphenylacetic acid could involve its use in the synthesis of other compounds. For example, it can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-13-12(17)14(10(19-13)7-11(15)16)8-3-5-9(18-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXZWHFAJLUZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(O1)CC(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydrobenzo[b]azepine-1-carbaldehyde](/img/structure/B1645441.png)

![N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1645454.png)